1-AZEPANYL(5-METHYL-2-THIENYL)METHANONE
Description
Properties
IUPAC Name |
azepan-1-yl-(5-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-10-6-7-11(15-10)12(14)13-8-4-2-3-5-9-13/h6-7H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPLXNDKFWNGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azepanyl(5-methyl-2-thienyl)methanone typically involves the following steps:
Formation of the Thienyl Intermediate: The thienyl group is synthesized through a series of reactions starting from thiophene. Methylation at the 5-position is achieved using methyl iodide in the presence of a base such as sodium hydride.
Attachment of the Azepane Ring: The azepane ring is introduced through a nucleophilic substitution reaction. The thienyl intermediate is reacted with azepane in the presence of a suitable catalyst like palladium on carbon.
Formation of the Methanone Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the thienyl intermediate and azepane is carried out using industrial reactors.
Catalytic Reactions: Catalytic reactions are optimized for higher yields and purity. Palladium catalysts are commonly used for the nucleophilic substitution step.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-Azepanyl(5-methyl-2-thienyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The thienyl group can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorination using chlorine gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine gas, aluminum chloride as a catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated thienyl derivatives.
Scientific Research Applications
1-Azepanyl(5-methyl-2-thienyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-Azepanyl(5-methyl-2-thienyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The thienyl group may interact with hydrophobic pockets, while the azepane ring can form hydrogen bonds with amino acid residues. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from evidence:
Key Observations :
- Its lower melting point (41–47°C) suggests reduced crystallinity relative to thiophene-based analogs, which often exhibit higher melting points due to aromatic stacking .
- Piperazino/Chloropyridinyl Derivatives: Bulky substituents like phenylsulfonyl or chloropyridinyl (e.g., in compounds) may sterically hinder interactions with biological targets but improve selectivity for specific receptors .
Electronic and Functional Group Effects
- Thienyl vs. Piperidinyl : The 5-methyl-2-thienyl group in the target compound provides sulfur-mediated electron delocalization, enhancing π-π interactions in aromatic systems. In contrast, the piperidinyl group in analogs (e.g., ) offers basicity and hydrogen-bonding via its amine group.
- Aminophenyl vs. Methyl-Thienyl: The 4-aminophenyl group () introduces a strong electron-donating amine, which could alter electronic density on the methanone carbonyl, affecting reactivity in nucleophilic acyl substitution reactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Azepanyl(5-methyl-2-thienyl)methanone, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 5-methyl-2-thienyl carbonyl chloride with 1-azepane under anhydrous conditions in the presence of a base (e.g., triethylamine) at 0–25°C. Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios are critical for yield optimization. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >97% purity, as validated by HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- Melting Point (mp) : Compare observed mp (41–47°C for analogous azepanyl methanones) with literature values to assess purity .
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the azepane ring (δ ~2.5–3.5 ppm for N-linked protons) and thienyl group (δ ~6.5–7.2 ppm for aromatic protons).
- Mass Spectrometry : ESI-MS or GC-MS can verify molecular ion peaks (e.g., m/z ~210.31 for CHNO analogs) .
Q. What solvents and storage conditions are suitable for this compound?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. Use anhydrous DMSO or THF for solubility testing, as the compound may degrade in protic solvents (e.g., water or methanol) due to hydrolytic instability of the azepane-thienyl bond .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density on the carbonyl group. For example, analyze HOMO-LUMO gaps to predict susceptibility to nucleophilic attack. Molecular docking studies can further assess interactions with biological targets (e.g., enzymes or receptors), leveraging structural data from PubChem or CAS .
Q. What strategies resolve contradictions in reported biological activity data for azepanyl methanone derivatives?
- Methodological Answer : Cross-validate results using orthogonal assays. For instance, if enzyme inhibition studies (e.g., IC) conflict, repeat experiments under standardized conditions (pH 7.4, 37°C) with positive controls. Compare findings with structurally similar compounds (e.g., 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone) to identify structure-activity relationships (SARs) .
Q. How does steric hindrance from the azepane ring influence regioselectivity in derivatization reactions?
- Methodological Answer : Use kinetic vs. thermodynamic control experiments. For example, in Friedel-Crafts alkylation, the bulky azepane ring may direct electrophilic substitution to the 4-position of the thienyl group. Monitor reaction progress via -NMR to track regioselectivity trends .
Q. What are the challenges in interpreting NMR spectra due to conformational flexibility of the azepane ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
